molecular formula C9H9N3O B8591853 2-amino-N-(4-cyanophenyl)acetamide

2-amino-N-(4-cyanophenyl)acetamide

Cat. No. B8591853
M. Wt: 175.19 g/mol
InChI Key: ZUTONSVCWQYYCH-UHFFFAOYSA-N
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Patent
US06057324

Procedure details

An ethyl acetate solution (45.5 ml) of 4N hydrogen chloride solution was added to 10 g of 2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide in a closed vessel and the mixture was stirred for 18 hours. The crystals formed were collected by filtration, washed with ethyl acetate and then dried under a reduced pressure to give 7.7 g of 2-amino-N-(4-cyanophenyl)acetamide hydrochloride. Then, 58.8 ml of an aqueous saturated sodium hydrogencarbonate solution and 20 ml of water were added to 3.7 g of the hydrochloride thus obtained, and the mixture was stirred for 1 hour. The crystals thus formed were collected by filtration and dried under a reduced pressure to give 2.5 g of 2-amino-N-(4-cyanophenyl)acetamide.
Quantity
58.8 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[Na+].Cl.[NH2:7][CH2:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=1)=[O:10]>O>[NH2:7][CH2:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=1)=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
58.8 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
3.7 g
Type
reactant
Smiles
Cl.NCC(=O)NC1=CC=C(C=C1)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
The crystals thus formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC(=O)NC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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